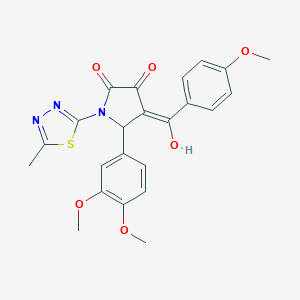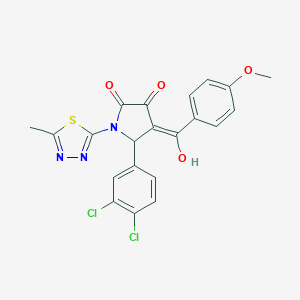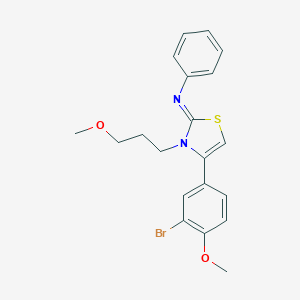![molecular formula C10H15N3O5S B257730 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate CAS No. 6145-45-5](/img/structure/B257730.png)
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a novel chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is a member of the class of prodrugs that are designed to release active compounds upon activation in vivo.
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is not fully understood. However, it is believed to act by inhibiting the activity of key enzymes involved in various biological processes, including DNA synthesis and protein synthesis.
Biochemical and physiological effects:
Several studies have shown that this compound exhibits significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the degradation of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, its use in lab experiments is limited by its relatively complex synthesis method and the lack of a clear understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate. One area of focus is the development of new synthetic methods that are more efficient and scalable. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more effective therapies. In addition, further studies are needed to evaluate the compound's potential as a building block for the synthesis of novel materials.
Méthodes De Synthèse
The synthesis of 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate involves a multistep process that starts with the reaction of ethyl acrylate with 2-ethoxyethanol in the presence of a base catalyst to form the corresponding ester. This ester is then reacted with thiosemicarbazide to yield the intermediate thiosemicarbazone, which is subsequently cyclized with triethylorthoformate to form the triazinone ring. The final step involves the reaction of the triazinone with ethyl chloroformate to form the prodrug.
Applications De Recherche Scientifique
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In biochemistry, it has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In materials science, it has been used as a building block for the synthesis of novel polymeric materials.
Propriétés
Numéro CAS |
6145-45-5 |
|---|---|
Formule moléculaire |
C10H15N3O5S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C10H15N3O5S/c1-2-17-4-5-18-7(14)3-6-19-9-8(15)11-10(16)13-12-9/h2-6H2,1H3,(H2,11,13,15,16) |
Clé InChI |
UDWPTBDOXGYQSQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)CCSC1=NNC(=O)NC1=O |
SMILES canonique |
CCOCCOC(=O)CCSC1=NNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)


![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)


![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
